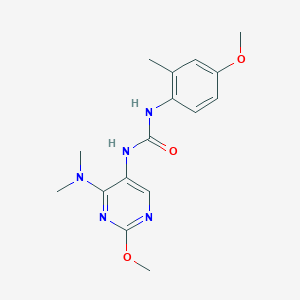

1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea

Description

This compound is a urea derivative featuring a pyrimidine core substituted with dimethylamino and methoxy groups at positions 4 and 2, respectively. The urea linkage connects this pyrimidine moiety to a 4-methoxy-2-methylphenyl group. Its molecular formula is C₁₆H₂₀N₅O₃, with a molecular weight of 330.36 g/mol. The dimethylamino group enhances solubility in polar solvents, while the methoxy and methyl groups on the phenyl ring contribute to lipophilicity, influencing its pharmacokinetic profile .

Properties

IUPAC Name |

1-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-(4-methoxy-2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-10-8-11(23-4)6-7-12(10)18-15(22)19-13-9-17-16(24-5)20-14(13)21(2)3/h6-9H,1-5H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQOVUIHQMPTRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CN=C(N=C2N(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.

Formation of the Urea Linkage: The final step involves the reaction of the methoxypyrimidinyl intermediate with 4-methoxy-2-methylphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The urea linkage can be reduced to form corresponding amines.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogous urea derivatives:

Key Findings

Substituent Effects on Solubility and Bioactivity The dimethylamino group in the target compound improves solubility compared to halogenated analogs (e.g., the chloro-substituted derivative in ). Methoxy groups in both the pyrimidine and phenyl moieties (target compound) balance polarity and lipophilicity, whereas morpholino-triazine groups () introduce bulkiness, affecting target selectivity (e.g., PI3K-Akt vs. FAK pathways).

Biological Target Specificity FAK activators like M64HCl () prioritize pyridinyl and trifluoromethylphenyl groups for kinase binding, unlike the target compound’s pyrimidine-phenyl scaffold. Glucokinase activators () rely on bromine and methoxypyridinyl groups for enzymatic interaction, highlighting how minor structural changes redirect therapeutic applications.

Synthesis and Purity Bis(morpholino-triazine) derivatives () require multi-step syntheses with HPLC purity >95%, whereas simpler urea analogs (e.g., ) are synthesized via direct coupling, achieving comparable purity.

Research Implications

- The target compound’s dimethylamino and methoxy substituents position it as a candidate for diseases requiring balanced solubility and target engagement, such as metabolic disorders or inflammation.

- Structural analogs with halogen substituents (e.g., ) may be preferable for targets requiring hydrophobic interactions, such as membrane-bound receptors.

- FAK or PI3K-Akt modulators () demonstrate the impact of complex heterocycles on pathway specificity, a consideration for oncology applications.

Biological Activity

The compound 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are critical for cell proliferation and survival.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer) cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 15 | Inhibition of cell cycle progression |

| MCF-7 | 20 | Induction of apoptosis |

The compound's efficacy was assessed using standard MTT assays, which measure cell viability post-treatment.

Antimicrobial Activity

Additionally, the compound has been evaluated for its antimicrobial properties. It displayed notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that the compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications.

- Case Study on Antimicrobial Properties : In a recent investigation, the compound was tested against multidrug-resistant strains of bacteria. The results indicated that it could effectively reduce bacterial load in infected tissue models, highlighting its potential use in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.